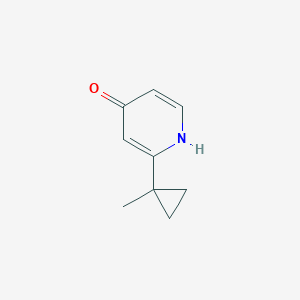

2-(1-Methylcyclopropyl)pyridin-4(1H)-one

Description

2-(1-Methylcyclopropyl)pyridin-4(1H)-one is a pyridinone derivative characterized by a 1-methylcyclopropyl substituent at the 2-position of the pyridin-4(1H)-one ring. The pyridinone core is a six-membered aromatic ring containing one oxygen atom, contributing to its polarity and hydrogen-bonding capacity.

Properties

CAS No. |

1163707-48-9 |

|---|---|

Molecular Formula |

C9H11NO |

Molecular Weight |

149.19 g/mol |

IUPAC Name |

2-(1-methylcyclopropyl)-1H-pyridin-4-one |

InChI |

InChI=1S/C9H11NO/c1-9(3-4-9)8-6-7(11)2-5-10-8/h2,5-6H,3-4H2,1H3,(H,10,11) |

InChI Key |

OMWOCSIQOUVUFY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)C2=CC(=O)C=CN2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences :

- Core Ring: Pyridazine (two nitrogen atoms) vs. pyridinone (one oxygen, one nitrogen).

- Substituent : 1-Methylcyclopropyl at the 4-position vs. 2-position in the target compound.

- Salt Form : Hydrochloride salt enhances solubility for industrial applications.

Implications :

- The pyridazine core may exhibit stronger π-π stacking interactions in drug design compared to the hydrogen-bonding pyridinone.

- Applications include pharmaceutical and agrochemical synthesis due to its versatility in functionalization .

5-Bromo-1-[2-(methylsulfonyl)ethyl]pyridin-2(1H)-one (CAS 1083168-88-0)

Structural Differences :

- Substituents : Bromine at position 5 and methylsulfonyl-ethyl at position 1 vs. 1-methylcyclopropyl at position 2.

- Electronic Effects : Bromine’s electron-withdrawing nature contrasts with the electron-donating cyclopropane.

Implications :

- Bromine facilitates cross-coupling reactions, making this compound a reactive intermediate.

2-(Hydroxymethyl)pyridin-4(1H)-one (CAS 933030-89-8)

Structural Differences :

- Substituent : Hydroxymethyl at position 2 vs. 1-methylcyclopropyl.

- Molecular Weight : 125.13 g/mol (lighter than the target compound, assuming similar core).

Implications :

- Hydroxymethyl increases polarity, favoring solubility in aqueous media (e.g., biological buffers).

- Applications: Likely used as a building block for metal-chelating agents or prodrugs due to its hydroxyl group .

2-Methyl-3-propyl-4H-pyrido[1,2-a]pyrimidin-4-one (CAS 70381-53-2)

Structural Differences :

- Ring System: Fused pyrido-pyrimidinone vs. monocyclic pyridinone.

- Substituents : Methyl and propyl groups at positions 2 and 3.

Implications :

- The fused ring system may enhance planar rigidity, improving binding to flat enzymatic pockets.

- Potential use in kinase inhibition or as a scaffold for heterocyclic libraries .

Comparative Data Table

Key Research Findings and Trends

- Pyridinone vs. Pyridazine: Pyridinones are preferred in drug discovery for their balanced polarity, while pyridazines are leveraged for their dual nitrogen atoms in agrochemicals .

- Substituent Effects : Cyclopropane groups improve metabolic stability in vivo, whereas bromine or hydroxymethyl groups enhance synthetic utility .

- Fused Systems: Pyrido-pyrimidinones demonstrate broader bioactivity due to structural complexity, though synthesis is more challenging .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.